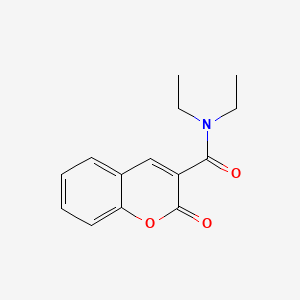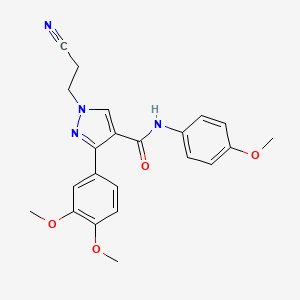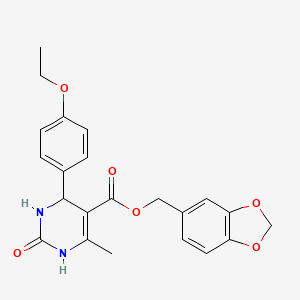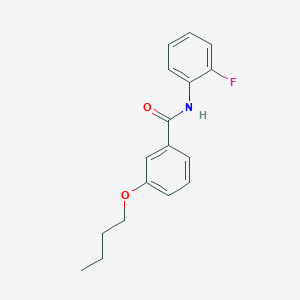![molecular formula C24H33NO3 B5084309 [1-(4-isopropoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5084309.png)
[1-(4-isopropoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(4-isopropoxybenzyl)-4-(4-methoxybenzyl)-4-piperidinyl]methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly known as IBMPFD, and it is a synthetic analog of the natural product piperine. In
作用机制
The mechanism of action of IBMPFD is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. IBMPFD has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
IBMPFD has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce inflammation and oxidative stress in animal models of disease. IBMPFD has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, IBMPFD has been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the main advantages of using IBMPFD in lab experiments is its well-defined chemical structure, which allows for precise control of experimental conditions. IBMPFD is also relatively stable and easy to handle in the laboratory. However, one limitation of using IBMPFD in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on IBMPFD. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to elucidate the mechanisms underlying the neuroprotective effects of IBMPFD and to determine the optimal dosing regimens for these diseases. Another area of interest is the potential use of IBMPFD in the treatment of cancer. Additional studies are needed to determine the efficacy of IBMPFD in various cancer models and to investigate its mechanism of action in cancer cells. Overall, IBMPFD is a promising compound with a wide range of potential therapeutic applications, and further research is needed to fully explore its potential.
In conclusion, IBMPFD is a synthetic analog of piperine that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of IBMPFD is a multi-step process that requires careful control of reaction conditions and purification steps. IBMPFD has been extensively studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Its mechanism of action is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. IBMPFD has been shown to have a range of biochemical and physiological effects, and it has several advantages and limitations for use in lab experiments. There are several future directions for research on IBMPFD, and further studies are needed to fully explore its potential therapeutic applications.
合成方法
The synthesis of IBMPFD involves the reaction of piperine with benzyl chloride and isopropyl alcohol. This reaction results in the formation of a benzylated piperidine intermediate, which is then further reacted with 4-methoxybenzyl chloride to yield IBMPFD. The synthesis of IBMPFD is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product.
科学研究应用
IBMPFD has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. IBMPFD has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
属性
IUPAC Name |
[4-[(4-methoxyphenyl)methyl]-1-[(4-propan-2-yloxyphenyl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-19(2)28-23-10-6-21(7-11-23)17-25-14-12-24(18-26,13-15-25)16-20-4-8-22(27-3)9-5-20/h4-11,19,26H,12-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOQOZKIYMBVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CN2CCC(CC2)(CC3=CC=C(C=C3)OC)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5084229.png)
![N-(4-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5084241.png)
![3-chloro-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084258.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5084260.png)



![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5084299.png)


![1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride](/img/structure/B5084311.png)

![3-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B5084320.png)
